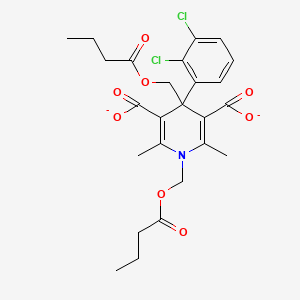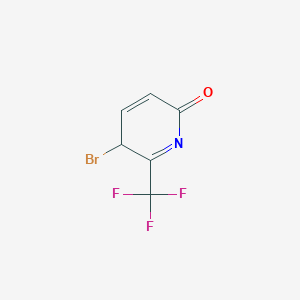
(2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (2,3-dimethyl-1H-indol-1-yl)(2-iodophenyl)- is a compound that features an indole ring substituted with a methanone group and an iodophenyl group. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields .
Preparation Methods
The synthesis of Methanone, (2,3-dimethyl-1H-indol-1-yl)(2-iodophenyl)- typically involves the reaction of 2,3-dimethylindole with 2-iodobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methanone, (2,3-dimethyl-1H-indol-1-yl)(2-iodophenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the methanone group to an alcohol.
Scientific Research Applications
Methanone, (2,3-dimethyl-1H-indol-1-yl)(2-iodophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of Methanone, (2,3-dimethyl-1H-indol-1-yl)(2-iodophenyl)- involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Methanone, (2,3-dimethyl-1H-indol-1-yl)(2-iodophenyl)- can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Lysergic acid diethylamide (LSD): A psychoactive compound.
Strychnine: An alkaloid used as a pesticide.
Each of these compounds has unique properties and applications, highlighting the versatility of the indole scaffold in various fields.
Properties
Molecular Formula |
C17H14INO |
|---|---|
Molecular Weight |
375.20 g/mol |
IUPAC Name |
(2,3-dimethylindol-1-yl)-(2-iodophenyl)methanone |
InChI |
InChI=1S/C17H14INO/c1-11-12(2)19(16-10-6-4-7-13(11)16)17(20)14-8-3-5-9-15(14)18/h3-10H,1-2H3 |
InChI Key |
YBGBZXIWRXCEDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)C3=CC=CC=C3I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B12341558.png)
![(3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12341563.png)


![1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)-phenyl]prop-2-en-1-one](/img/structure/B12341587.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B12341595.png)

![5,7,8,8a-tetrahydro-1H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione](/img/structure/B12341598.png)




![Ethyl 3-amino-2-(((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B12341640.png)

